{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine

Lipophilicity Drug-likeness ADME prediction

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (CAS 1291861-79-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a geminal cyclohexylamine at the oxadiazole 5-position and a 4-methoxyphenyl substituent at the 3-position. Its molecular formula is C₁₅H₁₉N₃O₂ with a molecular weight of 273.33 g/mol.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 1291861-79-4
Cat. No. B2851592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine
CAS1291861-79-4
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N
InChIInChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3
InChIKeyJXVXCZJJQDBOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexylamine (CAS 1291861-79-4): Structural and Physicochemical Baseline for Procurement Evaluation


{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (CAS 1291861-79-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a geminal cyclohexylamine at the oxadiazole 5-position and a 4-methoxyphenyl substituent at the 3-position . Its molecular formula is C₁₅H₁₉N₃O₂ with a molecular weight of 273.33 g/mol [1]. Computed physicochemical properties include a calculated LogP (XLogP3-AA) of 2.3, a topological polar surface area (TPSA) of 74.2 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is catalogued as a high-throughput screening (HTS) library member (AKSci HTS004458) and is commercially available from multiple suppliers at purities typically ≥90–95% . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse receptor interactions [2].

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Be Interchanged with CAS 1291861-79-4 Without Quantitative Justification


Within the [1-(3-substituted-1,2,4-oxadiazol-5-yl)cyclohexyl]amine series, minor variations at the oxadiazole 3-position produce marked differences in computed lipophilicity, electronic character, and hydrogen-bonding capacity that predictably alter membrane permeability, target engagement, and ADME profiles [1]. The 4-methoxyphenyl substituent (Hammett σₚ = −0.27) introduces an electron-donating aromatic system distinct from the ethyl (σ* ≈ −0.10), cyclopropyl, or tert-butyl congeners available in the same HTS library series [2]. Furthermore, the geminal cyclohexylamine at position 5—rather than the more common methylene-bridged amine—creates a sterically constrained quaternary center that restricts conformational freedom relative to analogs such as N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine (Hit2Lead 99% 2D similarity but structurally distinct connectivity) . These structural features cannot be assumed equivalent without direct comparative data; the evidence below quantifies where differentiation exists.

Quantitative Differentiation Evidence: CAS 1291861-79-4 vs. Closest 1,2,4-Oxadiazole Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Methoxyphenyl vs. 3-Ethyl Analog Governs Predicted Membrane Permeability

The target compound (CAS 1291861-79-4) has a computed XLogP3-AA of 2.3, whereas the direct 3-ethyl analog [1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239846-68-4, MW 195.27) has a lower predicted LogP (estimated ~1.5 based on fragment-based calculation for the ethyl-oxadiazole scaffold) [1][2]. The ~0.8 LogP unit increase conferred by the 4-methoxyphenyl group translates to approximately 6.3-fold higher theoretical octanol-water partition, placing the target compound closer to the CNS drug-like sweet spot (LogP 2–3) while the ethyl analog falls below the typically desired range for passive BBB penetration [3]. This difference is directly relevant for neuroscience or analgesic screening programs where balanced lipophilicity is critical.

Lipophilicity Drug-likeness ADME prediction Oxadiazole SAR

Topological Polar Surface Area (TPSA) Differentiation: Target Compound Occupies a Unique Permeability-Glycoprotein Efflux Window

The target compound has a computed TPSA of 74.2 Ų, which falls within the critical window (≤90 Ų) associated with favorable CNS penetration and below the threshold (>140 Ų) predicting poor intestinal absorption [1][2]. In contrast, the structurally related N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine (Hit2Lead 99% 2D similarity) has a TPSA of 36.28 Ų (significantly lower due to secondary amine character and reduced H-bond donor count) . The target compound's TPSA of 74.2 Ų, combined with a single H-bond donor (vs. 0 for the methylene-bridged analog), provides a distinct balance of passive permeability and aqueous solubility that the comparator series cannot replicate.

TPSA Blood-brain barrier P-glycoprotein Oxadiazole scaffold

Molecular Weight and Heavy Atom Count Differentiation Within the HTS Library Series: Target Compound Occupies a Distinct Lead-like Space

Within the AKSci HTS [1-(3-substituted-1,2,4-oxadiazol-5-yl)cyclohexyl]amine series, the target compound (MW 273.33; 20 heavy atoms) occupies an intermediate position between the smaller ethyl analog (CAS 1239846-68-4; MW 195.27; 14 heavy atoms) and the larger cyclopropyl-phenylpropanamide derivative (CAS 1993058-12-0; MW 330.39) [1]. A molecular weight of 273.33 falls within the 'lead-like' range (MW ≤ 350) defined by the rule-of-three for fragment-based lead discovery, while the ethyl analog at MW 195 approaches fragment-like space (MW ≤ 250) with potentially different binding kinetics [2]. This 78-Dalton mass difference (40% increase) corresponds to the 4-methoxyphenyl-for-ethyl substitution, which adds both steric bulk and a π-system capable of aromatic stacking interactions absent in the alkyl-substituted comparator series.

Lead-likeness Fragment-based drug discovery HTS library Molecular weight

Electronic Character Differentiation via 4-Methoxyphenyl Substituent: Implications for Receptor π-Interactions vs. Alkyl Congeners

The 4-methoxyphenyl group at the oxadiazole 3-position (Hammett σₚ = −0.27) is electron-donating via resonance, increasing the electron density of the attached oxadiazole ring relative to analogs bearing electron-withdrawing or alkyl substituents [1]. This electronic effect is absent in the 3-ethyl (σ* ≈ −0.10), 3-cyclopropyl, and 3-tert-butyl analogs, which lack aromatic resonance contribution. In the context of opioid receptor ligand development—where the 1,2,4-oxadiazole scaffold has been patented for μ-opioid and ORL1 receptor affinity—aryl substitution at the oxadiazole 3-position has been explicitly claimed as a pharmacophoric requirement for receptor engagement [2]. The 4-methoxyphenyl group enables potential face-to-face or edge-to-face π-stacking with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets that simple alkyl substituents cannot achieve.

Hammett constant Electronic effects SAR π-stacking Opioid receptor

Structural Connectivity Distinction: Geminal Cyclohexylamine vs. Methylene-Bridged Analogs Governs Conformational Rigidity

The target compound features a quaternary carbon at the cyclohexyl 1-position directly attached to the oxadiazole 5-position (C₅–C₁' bond), creating a geminal amine-cyclohexyl arrangement with restricted rotational freedom about the oxadiazole-cyclohexyl bond [1]. The closest Hit2Lead analog, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine (99% 2D similarity), instead has a methylene spacer (CH₂) between the oxadiazole ring and the cyclohexylamine nitrogen, resulting in a secondary amine rather than a primary amine and greater conformational flexibility . This connectivity difference alters the spatial presentation of the amine pharmacophore by approximately 1.5 Å (C–N vs. C–CH₂–N bond length difference) and changes the amine pKa (primary amine ~10.6 vs. secondary amine ~10.8–11.0), which affects protonation state at physiological pH and therefore hydrogen-bonding capacity with target residues [2].

Conformational restriction Scaffold hopping Structure-based design Oxadiazole connectivity

Patent Landscape Alignment: 4-Methoxyphenyl-1,2,4-oxadiazole Scaffold Is Privileged in Opioid and S1P1 Receptor Modulator Intellectual Property

Multiple patent families explicitly claim 3-aryl-1,2,4-oxadiazole derivatives—including 4-methoxyphenyl-substituted variants—as opioid receptor ligands (WO2007079931, US20090005427) and S1P1 receptor agonists (US20080280876) [1][2][3]. In WO2007079931, compounds bearing a general formula encompassing cyclohexylamine-oxadiazole-aryl scaffolds demonstrated affinity for the μ-opioid receptor and ORL1 receptor, with the aryl group (including methoxyphenyl) at the oxadiazole 3-position being a key pharmacophoric element [1]. While the specific target compound (CAS 1291861-79-4) is not explicitly exemplified with quantitative binding data in these filings, its scaffold maps directly onto the claimed Markush structures. By contrast, the 3-ethyl and 3-cyclopropyl analogs fall outside the aryl-substitution claims of these patents, limiting their relevance to these therapeutically validated target classes.

Opioid receptor S1P1 agonist Patent SAR Pain therapeutics Oxadiazole scaffold

High-Priority Application Scenarios for CAS 1291861-79-4 Based on Quantitative Differentiation Evidence


GPCR Opioid Receptor Family Screening: μ-Opioid and ORL1 Receptor Ligand Discovery

For laboratories screening compound libraries against the μ-opioid or ORL1 (nociceptin) receptors, the target compound offers a 4-methoxyphenyl-1,2,4-oxadiazole scaffold that aligns with the patented pharmacophore space of WO2007079931 and US20090005427 [1]. Its computed LogP of 2.3 and TPSA of 74.2 Ų are consistent with CNS-penetrant ligand properties, positioning it as a structurally relevant starting point for pain therapeutic discovery [2]. The geminal primary amine at the cyclohexyl position provides a distinct H-bond donor presentation compared to methylene-bridged secondary amine analogs, enabling unique ionic interactions with the conserved Asp residue in the opioid binding pocket.

Physicochemical Property-Driven Lead Optimization: CNS Drug-like Scaffold with Balanced TPSA and Lipophilicity

Medicinal chemistry teams optimizing CNS drug candidates can leverage the target compound's combination of TPSA (74.2 Ų, within the ≤90 Ų CNS window) and LogP (2.3, within the 2–3 optimal range) as a starting scaffold [1][2]. The quaternary cyclohexyl carbon restricts conformational freedom, potentially reducing the entropic penalty upon target binding relative to flexible methylene-bridged analogs . The 4-methoxyphenyl group provides a metabolically stable aromatic system (O-demethylation liability is well-characterized and can be addressed via standard medicinal chemistry strategies such as cyclopropyl or halogen substitution).

HTS Library Diversification: Aryl-Enriched 1,2,4-Oxadiazole Screening Set for π-Stacking Target Classes

For HTS facility managers curating diversity-oriented screening collections, the target compound (AKSci HTS004458) provides an aryl-substituted oxadiazole chemotype that is underrepresented relative to alkyl-substituted analogs in commercial libraries [1]. With 20 heavy atoms and MW 273.33, it occupies the lead-like sweet spot between fragment-like (MW < 250) and drug-like (MW > 350) space, making it suitable for both primary screens and follow-up hit validation [2]. Its primary amine handle enables facile derivatization (amide coupling, reductive amination, sulfonamide formation) for hit-to-lead expansion without requiring de novo scaffold synthesis.

S1P1 Receptor Agonist Discovery Programs: Patent-Aligned Oxadiazole Scaffold for Immunology Applications

The S1P1 (sphingosine-1-phosphate receptor 1) agonist patent US20080280876 explicitly covers 3-aryl-1,2,4-oxadiazole compounds as receptor modulators for lymphocyte-mediated disorders [1]. The target compound maps directly onto the claimed chemical space via its 4-methoxyphenyl-substituted oxadiazole core. Research groups pursuing S1P1 agonists for autoimmune or inflammatory indications can use this compound as a commercially available screening hit with structural precedent in the patent literature, avoiding the synthesis burden of building the oxadiazole-cyclohexylamine scaffold from scratch.

Quote Request

Request a Quote for {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.